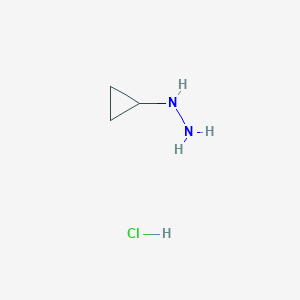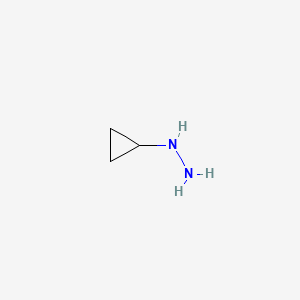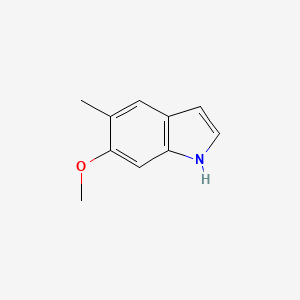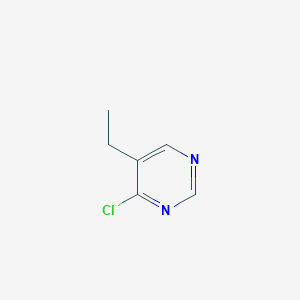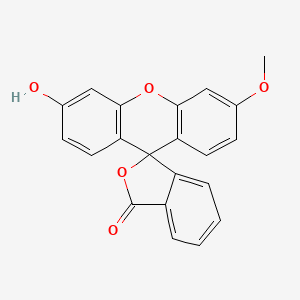
3-O-甲基荧光素
描述
3-O-Methylfluorescein, also known as 3-Methylfluorescein or 3MF, is a fluorescent dye or fluorophore that belongs to the family of xanthene dyes . It is a derivative of fluorescein where a methyl group is attached to the third position of the xanthene ring . It is used as an intermediate in the synthesis of 3-O-Methylfluorescein Phosphate Bis-Cyclohexylammonium Salt, which is used in fluorimetric studies .
Synthesis Analysis
The synthesis of 3-O-Methylfluorescein involves several methods . The product has a molecular formula of C21H14O5 and a molecular weight of 346.3329 . The reaction conditions involve the use of sodium hydroxide in methanol and water at 20 degrees Celsius for 10 hours .Molecular Structure Analysis
The molecular structure of 3-O-Methylfluorescein is represented by the formula C21H14O5 . The molecular weight is 346.33 .Chemical Reactions Analysis
While specific chemical reactions involving 3-O-Methylfluorescein are not detailed in the search results, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .Physical And Chemical Properties Analysis
3-O-Methylfluorescein has a molecular weight of 346.33 . It has a density of 1.4±0.1 g/cm3, a boiling point of 525.8±50.0 °C at 760 mmHg, and a flash point of 188.7±23.6 °C .科学研究应用
酶活性测定
3-O-甲基荧光素: 被用作酶活性测定中的底物,特别是用于研究磷酸酶的水解 。反应产物,O-甲基荧光素,通过其荧光进行检测,提供了一种灵敏的酶活性测量方法。这种应用在生物化学和分子生物学中至关重要,有助于理解酶动力学和功能。
荧光探针
该化合物因其光学特性而用作荧光探针。 它被用于设计和合成荧光探针,这些探针是生物医学研究、环境监测和食品安全中的重要工具 。这些探针可以检测细胞内的生物分子或分子活性,从而提供对细胞过程和分子相互作用的见解。
药理学研究
在药理学中,3-O-甲基荧光素被用作某些细胞色素P450酶(如CYP2C19和CYP1A1)的选择性荧光底物 。研究这些酶对于药物开发和理解药物代谢至关重要,因为它们在药物的生物转化中起着重要作用。
安全和危害
作用机制
Target of Action
3-O-Methylfluorescein primarily targets the enzyme PTEN (phosphatase and tensin homologue deleted on chromosome 10) and Cytochrome P450 isoform CYP2C19 . PTEN is a well-known tumor suppressor, and its PI (3,4,5)P3 lipid phosphatase activity is an important counteracting mechanism in PI 3-kinase (phosphoinositide 3-kinase) signaling . CYP2C19 is a member of the cytochrome P450 family of enzymes, which are involved in the metabolism of xenobiotics in the body .
Mode of Action
3-O-Methylfluorescein interacts with its targets by serving as a substrate for their enzymatic activities. For PTEN, it acts as a substrate for the phosphatase reaction . For CYP2C19, 3-O-Methylfluorescein undergoes O-demethylation to fluorescein, a process that is selective for CYP2C19 at substrate concentrations ≤1 μM .
Biochemical Pathways
The action of 3-O-Methylfluorescein affects the PI 3-kinase signaling pathway. By serving as a substrate for PTEN, it influences the balance of phosphatidylinositol 3,4,5-triphosphate (PIP3) in cells, which in turn affects other signaling components such as Akt . Additionally, the O-demethylation of 3-O-Methylfluorescein by CYP2C19 is part of the broader metabolic activities of the cytochrome P450 family of enzymes .
Pharmacokinetics
For example, the O-demethylation of 3-O-Methylfluorescein by CYP2C19 is selective at substrate concentrations ≤1 μM, but at concentrations ≥10 μM, other P450 isozymes can also catalyze this reaction .
Result of Action
The action of 3-O-Methylfluorescein results in molecular and cellular effects related to its targets’ functions. By serving as a substrate for PTEN, it can influence the levels of PIP3 in cells and thereby affect PI 3-kinase signaling . The O-demethylation of 3-O-Methylfluorescein by CYP2C19 results in the production of fluorescein .
Action Environment
The action, efficacy, and stability of 3-O-Methylfluorescein can be influenced by various environmental factors. For example, the pH of the incubation environment can affect the hydrolysis of 3-O-Methylfluorescein by PTEN . Additionally, the presence of other compounds, such as inhibitors of specific P450 isozymes, can influence the O-demethylation of 3-O-Methylfluorescein by CYP2C19 .
生化分析
Biochemical Properties
3-O-Methylfluorescein plays a significant role in biochemical reactions, primarily as a substrate for various enzymes. One notable interaction is with the enzyme cytochrome P450 2C19 (CYP2C19), where 3-O-Methylfluorescein is demethylated to fluorescein . This interaction is highly selective at low substrate concentrations, making it useful for probing CYP2C19 activity in human liver microsomes . Additionally, 3-O-Methylfluorescein interacts with the (Na+ + K+)-ATPase enzyme, where it serves as a substrate for the phosphatase reaction . These interactions highlight the compound’s utility in studying enzyme kinetics and activity.
Cellular Effects
3-O-Methylfluorescein influences various cellular processes, particularly those involving enzyme activity and cellular metabolism. For instance, it has been shown to interact with the metastasis-promoting phosphatase PRL-3, affecting cell migration and phosphoinositide metabolism . The compound’s ability to serve as a substrate for specific enzymes allows researchers to study cell signaling pathways and gene expression changes associated with these enzymatic activities.
Molecular Mechanism
At the molecular level, 3-O-Methylfluorescein exerts its effects through specific binding interactions with enzymes. For example, its interaction with CYP2C19 involves the demethylation of 3-O-Methylfluorescein to fluorescein, a reaction that can be inhibited by selective chemical inhibitors . This mechanism allows for the detailed study of enzyme inhibition and activation. Additionally, the compound’s interaction with the (Na+ + K+)-ATPase enzyme involves alternative reaction pathways and differential effects of ligands on enzyme conformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-O-Methylfluorescein can change over time due to factors such as stability and degradation. Studies have shown that the compound’s fluorescence properties remain stable under specific conditions, allowing for consistent and reliable measurements in biochemical assays . Long-term effects on cellular function and enzyme activity may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-O-Methylfluorescein in animal models can vary with different dosages. At low concentrations, the compound selectively interacts with specific enzymes, such as CYP2C19, without significant adverse effects . At higher concentrations, other P450 isozymes may also catalyze the demethylation reaction, potentially leading to toxic or adverse effects . These dosage-dependent effects highlight the importance of optimizing concentrations for specific experimental applications.
Metabolic Pathways
3-O-Methylfluorescein is involved in metabolic pathways that include its demethylation to fluorescein by CYP2C19 . This reaction is part of the broader metabolic processes involving cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, providing insights into the regulation of metabolic pathways.
Transport and Distribution
Within cells and tissues, 3-O-Methylfluorescein is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic properties, indicated by its log Kow value, suggest that it may preferentially accumulate in lipid-rich environments . This distribution pattern can influence its localization and accumulation within cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 3-O-Methylfluorescein is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with the (Na+ + K+)-ATPase enzyme suggests a localization to membrane-associated regions where this enzyme is active . Understanding the subcellular distribution of 3-O-Methylfluorescein can provide insights into its functional roles in cellular processes.
属性
IUPAC Name |
3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXNYSZNOWTPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593129 | |
| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65144-30-1 | |
| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


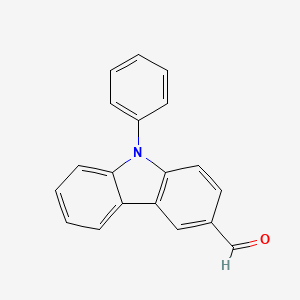
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
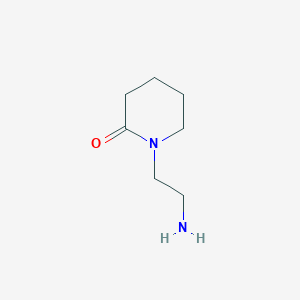
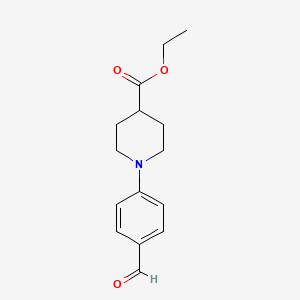
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)
